Nitisinone - 104206-65-7

Nitisinone

Catalog Number: EVT-277176
CAS Number: 104206-65-7
Molecular Formula: C14H10F3NO5
Molecular Weight: 329.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nitisinone (2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione) is a synthetic organic compound initially developed as a herbicide. [] It later gained significant attention for its potent inhibitory activity against the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). [] This enzyme plays a crucial role in the tyrosine catabolic pathway. [] Nitisinone's ability to inhibit HPPD has led to its use in studying metabolic disorders associated with tyrosine metabolism and exploring potential therapeutic interventions. []

Mechanism of Action

Animal Models of Metabolic Disorders:

Nitisinone has been instrumental in developing and studying animal models of metabolic disorders, particularly those related to tyrosine metabolism. [, ] By inducing specific enzymatic deficiencies in animal models, researchers can mimic human diseases like AKU, allowing for in-depth investigation of disease pathogenesis and potential therapeutic interventions. [, ] These models have proven invaluable for preclinical testing of nitisinone and other drugs targeting similar metabolic pathways. []

Metabolic Pathway Elucidation:

Nitisinone serves as a valuable tool for dissecting and understanding metabolic pathways, particularly the tyrosine degradation pathway. [, , ] By inhibiting HPPD, researchers can observe the accumulation and depletion of specific metabolites upstream and downstream of the enzymatic block. [, , ] This information sheds light on the flux of metabolites through the pathway and reveals potential alternative routes or compensatory mechanisms in response to enzymatic deficiencies. [, , ]

Biomarker Discovery and Validation:

The use of Nitisinone in preclinical and clinical studies has facilitated the identification and validation of novel biomarkers for metabolic disorders. [, , ] By analyzing changes in the metabolome following Nitisinone administration, researchers can identify specific molecules or metabolic signatures associated with disease progression, treatment response, or drug toxicity. [, , ] These biomarkers hold promise for improving disease diagnosis, monitoring treatment efficacy, and predicting potential adverse effects. [, , ]

Preclinical Drug Development:

Nitisinone's success in treating HT-1 has paved the way for exploring its potential in other metabolic disorders. [, ] Researchers are actively investigating its application in diseases like alkaptonuria (AKU), where the accumulation of homogentisic acid leads to ochronosis and joint damage. [, ] Preclinical studies utilizing animal models and in vitro systems are crucial for evaluating the efficacy and safety of nitisinone in these new therapeutic contexts. [, ]

Applications

Given its mechanism of action and observed effects on tyrosine metabolism, Nitisinone might hold potential for applications beyond its current scope. [] Researchers could explore its use in modulating tyrosine-dependent pathways involved in other physiological processes or diseases, opening up new avenues for therapeutic intervention.

Future Directions

Personalized Medicine in Metabolic Disorders:

As research into metabolic disorders progresses, there's increasing interest in personalizing treatment strategies based on individual genetic and metabolic profiles. [] Future studies could focus on developing algorithms or predictive models that utilize patient-specific data, including genetic variations and metabolite levels, to optimize Nitisinone dosage, predict treatment response, and minimize the risk of adverse effects.

Many metabolic disorders involve complex interactions between multiple pathways and organs. [] Nitisinone, as a targeted inhibitor of a specific enzyme, could be combined with other therapeutic agents to achieve synergistic effects and address multiple aspects of disease pathology. Future research could explore Nitisinone-based combination therapies to improve treatment outcomes in complex metabolic diseases.

Homogentisic Acid

  • Relevance: Nitisinone is a drug that inhibits an enzyme called 4-hydroxyphenylpyruvate dioxygenase, which is involved in the metabolic pathway upstream of HGA production. [, ] By blocking this enzyme, nitisinone prevents the formation of HGA and lowers its levels in the body. [, ] Therefore, HGA is a key metabolite directly targeted by nitisinone in the treatment of AKU. [, ]

Tyrosine

  • Compound Description: Tyrosine is an essential amino acid that is a precursor to several important neurotransmitters and hormones, including dopamine, norepinephrine, epinephrine, and thyroid hormone. [] Tyrosine is also involved in the production of melanin, the pigment that gives skin, hair, and eyes their color. []
  • Relevance: Nitisinone, while effective in lowering HGA levels in AKU, can lead to elevated tyrosine levels in the blood, a condition known as hypertyrosinaemia. [, ] This increase in tyrosine is a direct consequence of nitisinone inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase, which is upstream of HGA in the tyrosine catabolic pathway. [, , ] Elevated tyrosine levels can have toxic effects, particularly on the cornea, potentially leading to keratopathy. [, ] Therefore, managing tyrosine levels is crucial during nitisinone therapy. [, ]

Succinylacetone

  • Compound Description: Succinylacetone is a toxic metabolite that accumulates in the body of individuals with hereditary tyrosinemia type 1 (HT1), a rare genetic disorder characterized by a deficiency in the enzyme fumarylacetoacetase (FAH). [, ] The buildup of succinylacetone leads to severe liver and kidney problems. [, , , ]
  • Relevance: While nitisinone is primarily used to treat AKU by lowering HGA, it is also the primary treatment for HT1. [, ] Nitisinone's ability to inhibit 4-hydroxyphenylpyruvate dioxygenase effectively prevents the formation of succinylacetone in individuals with HT1, thus mitigating the toxic effects of this metabolite. [, ] This highlights the shared metabolic pathway targeted by nitisinone in both AKU and HT1. []

4-Hydroxyphenylpyruvic acid (HPPA)

  • Compound Description: 4-Hydroxyphenylpyruvic acid (HPPA) is a metabolite in the tyrosine catabolic pathway. [, ] In individuals with AKU, HPPA accumulates along with HGA due to the deficiency in HGD. [] While not as directly implicated in ochronosis as HGA, elevated HPPA levels could contribute to the overall metabolic dysregulation seen in AKU. []
  • Relevance: Nitisinone's inhibition of 4-hydroxyphenylpyruvate dioxygenase leads to increased levels of HPPA, along with tyrosine, in the body. [, ] This underscores the interconnected nature of metabolites within the tyrosine catabolic pathway and highlights the potential for nitisinone to influence multiple metabolites beyond its primary target, HGA. [, ]

4-Hydroxyphenyllactic acid (HPLA)

  • Compound Description: 4-Hydroxyphenyllactic acid (HPLA) is another metabolite in the tyrosine catabolic pathway and is produced downstream of HPPA. [, ] Like HPPA, HPLA levels are also elevated in AKU due to the metabolic block at the HGD enzyme. [] The role of HPLA in AKU pathology is not fully understood, but its accumulation likely contributes to the metabolic imbalances seen in the disease. []
  • Relevance: Nitisinone therapy leads to increased levels of HPLA, along with HPPA and tyrosine. [, ] This further illustrates the impact of nitisinone on the tyrosine degradation pathway, affecting multiple metabolites downstream of the enzyme it inhibits. [, ] Monitoring HPLA, in addition to HGA and tyrosine, may provide a more comprehensive picture of the metabolic effects of nitisinone in AKU patients. [, ]

Phenylalanine

  • Compound Description: Phenylalanine is an essential amino acid, meaning it cannot be produced by the body and must be obtained through diet. It is a precursor to tyrosine and, subsequently, to other important molecules like dopamine, norepinephrine, and epinephrine. [, ] In phenylketonuria (PKU), a genetic disorder, the enzyme responsible for converting phenylalanine to tyrosine is deficient, leading to the accumulation of phenylalanine, which can have severe neurological consequences. []
  • Relevance: Phenylalanine is the precursor to tyrosine in the metabolic pathway. [, ] Nitisinone's effect on the tyrosine pathway, particularly the elevation of tyrosine levels, can indirectly influence phenylalanine metabolism. [, ] While nitisinone does not directly target phenylalanine, understanding its potential impact on phenylalanine levels is essential, especially when considering dietary interventions for managing tyrosine levels during nitisinone therapy. [, ]

Properties

CAS Number

104206-65-7

Product Name

Nitisinone

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione

Molecular Formula

C14H10F3NO5

Molecular Weight

329.23 g/mol

InChI

InChI=1S/C14H10F3NO5/c15-14(16,17)7-4-5-8(9(6-7)18(22)23)13(21)12-10(19)2-1-3-11(12)20/h4-6,12H,1-3H2

InChI Key

OUBCNLGXQFSTLU-UHFFFAOYSA-N

SMILES

C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Solubility

8.11e-03 g/L

Synonyms

2-(2-nitro-4-(trifluoromethyl)benzoyl)cyclohexane-1,3-dione
2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione
nitisinone
NTBC cpd
Orfadin

Canonical SMILES

C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.